Cas no 15112-62-6 (3-Iodo-2-methylpyridine)
3-Iodo-2-methylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodo-2-methylpyridine
- 3-Iodo-2-methyl-pyridine
- 3-Iodo-2-picoline
- Pyridine,3-iodo-2-methyl-
- 3-Iod-picolin-(2)
- 3-Jod-2-methyl-pyridin
- Pyridine,3-iodo-2-methyl
- SCHEMBL3050087
- FT-0645645
- DTXSID60555248
- F19761
- Z1269190410
- CS-0210519
- MFCD09702485
- J3.531.626D
- AKOS015842585
- EN300-220821
- A3321
- Pyridine, 3-iodo-2-methyl-
- methylpyridine iodide
- 15112-62-6
- AS-10524
- 3-Iodo-2-methylpyridine≥ 95% (GC)
- SY198806
- DB-010128
-
- MDL: MFCD09702485
- Inchi: 1S/C6H6IN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3
- InChI Key: GJSVCUHWEJFFMO-UHFFFAOYSA-N
- SMILES: IC1=CC=CN=C1C
Computed Properties
- Exact Mass: 218.95400
- Monoisotopic Mass: 218.95450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89000
- LogP: 1.99460
3-Iodo-2-methylpyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Iodo-2-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 227860-1g |
3-Iodo-2-methylpyridine |
15112-62-6 | 95% | 1g |
£123.00 | 2022-02-28 | |
| Fluorochem | 227860-5g |
3-Iodo-2-methylpyridine |
15112-62-6 | 95% | 5g |
£593.00 | 2022-02-28 | |
| Fluorochem | 227860-10g |
3-Iodo-2-methylpyridine |
15112-62-6 | 95% | 10g |
£1154.00 | 2022-02-28 | |
| Chemenu | CM173876-5g |
3-Iodo-2-methylpyridine |
15112-62-6 | 95% | 5g |
$594 | 2021-08-05 | |
| Chemenu | CM173876-5g |
3-Iodo-2-methylpyridine |
15112-62-6 | 95% | 5g |
$594 | 2022-06-12 | |
| TRC | I737155-50mg |
3-Iodo-2-methylpyridine |
15112-62-6 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | I737155-100mg |
3-Iodo-2-methylpyridine |
15112-62-6 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | I737155-500mg |
3-Iodo-2-methylpyridine |
15112-62-6 | 500mg |
$ 160.00 | 2022-06-02 | ||
| eNovation Chemicals LLC | Y1249552-1g |
Pyridine, 3-iodo-2-methyl- |
15112-62-6 | 98%(GC) | 1g |
$195 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1249552-5g |
Pyridine, 3-iodo-2-methyl- |
15112-62-6 | 98%(GC) | 5g |
$400 | 2024-06-07 |
3-Iodo-2-methylpyridine Suppliers
3-Iodo-2-methylpyridine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-Iodo-2-methylpyridine
Professional Introduction to 3-Iodo-2-methylpyridine (CAS No. 15112-62-6)
3-Iodo-2-methylpyridine, with the chemical formula C₆H₆IN, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and organic synthesis. This compound, identified by its CAS number 15112-62-6, serves as a crucial intermediate in the development of various bioactive molecules, particularly in medicinal chemistry. Its unique structural features, including an iodine substituent and a methyl group on a pyridine ring, make it a valuable building block for synthesizing complex pharmacophores.
The significance of 3-Iodo-2-methylpyridine lies in its ability to participate in a wide range of chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings. These reactions are fundamental in constructing intricate molecular architectures that are essential for drug discovery and development. In recent years, the demand for this compound has surged due to its role in synthesizing novel therapeutic agents targeting various diseases.
One of the most notable applications of 3-Iodo-2-methylpyridine is in the synthesis of small-molecule inhibitors for kinases and other enzyme targets. Kinases play a pivotal role in numerous cellular processes, making them attractive therapeutic targets for cancers, inflammatory diseases, and infectious disorders. The iodine atom on the pyridine ring facilitates palladium-catalyzed cross-coupling reactions, which are widely used to construct biaryl structures found in many kinase inhibitors. For instance, recent studies have demonstrated the utility of 3-Iodo-2-methylpyridine in generating novel arylazoles and triazoles that exhibit potent inhibitory activity against specific kinases.
Moreover, the methyl group at the 2-position of the pyridine ring provides a handle for further functionalization, enabling chemists to tailor the properties of the resulting compounds. This flexibility has been exploited in the design of ligands for G-protein coupled receptors (GPCRs), which are involved in a myriad of physiological processes and are key targets for drug development. Researchers have leveraged 3-Iodo-2-methylpyridine to develop high-affinity ligands that modulate GPCR signaling pathways, offering potential treatments for conditions such as hypertension, diabetes, and neurodegenerative diseases.
Recent advancements in synthetic methodologies have further highlighted the importance of 3-Iodo-2-methylpyridine. For example, transition-metal-catalyzed C-H activation techniques have opened new avenues for constructing complex heterocycles from simpler precursors. By employing palladium or copper catalysts, chemists can directly functionalize the pyridine ring without needing pre-functionalized substrates. This approach has been particularly useful in generating substituted pyridines with diverse biological activities. A notable example is the use of 3-Iodo-2-methylpyridine in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at specific positions on the pyridine core, leading to compounds with enhanced binding affinity to biological targets.
The pharmaceutical industry has also recognized the potential of 3-Iodo-2-methylpyridine in developing antiviral and antibacterial agents. The iodine atom serves as an excellent handle for introducing modifications through palladium-catalyzed reactions, allowing for rapid diversification of molecular structures. In particular, recent studies have focused on using 3-Iodo-2-methylpyridine to synthesize derivatives with antiviral properties against RNA viruses. These derivatives often incorporate modified pyrimidine or purine moieties that disrupt viral replication cycles. The ability to efficiently generate such compounds underscores the importance of 3-Iodo-2-methylpyridine as a key intermediate in antiviral drug discovery.
In conclusion, 3-Iodo-2-methylpyridine (CAS No. 15112-62-6) is a cornerstone compound in modern synthetic chemistry and pharmaceutical research. Its unique structural attributes enable it to participate in a multitude of transformations that are critical for constructing biologically active molecules. As research continues to uncover new applications and synthetic strategies involving this compound, its relevance is expected to grow even further. The ongoing development of novel therapeutic agents targeting diseases ranging from cancer to infectious disorders highlights the enduring importance of 3-Iodo-2-methylpyridine in advancing medicinal chemistry and drug discovery.
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